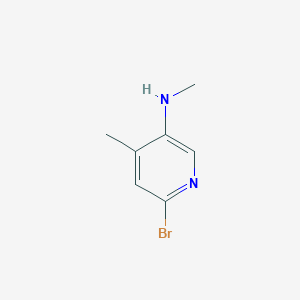

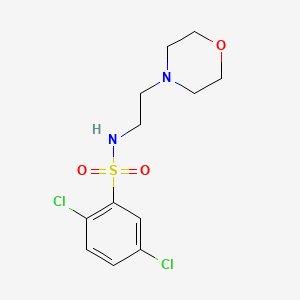

![molecular formula C6H5BrN4O B2949256 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol CAS No. 68479-27-6](/img/structure/B2949256.png)

3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol” is a chemical compound . It belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to the compound , has been reported . The synthetic strategies and approaches to these derivatives have been systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has also been introduced .

Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidine derivatives have been studied . These compounds have been synthesized as novel CDK2 inhibitors . The most potent anti-proliferative compounds showed significant inhibitory activity against CDK2/cyclin A2 .

Scientific Research Applications

Biological Applications

Pyrazole derivatives, including 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol , have shown promise in biological research, particularly as inhibitors of certain enzymes and receptors. They have been studied for their potential as CDK2 inhibitors , which are important in cancer treatment as they target tumor cells selectively . These compounds have demonstrated significant inhibitory effects on cell growth in various cancer cell lines, making them valuable for developing new anticancer therapies .

Material Science

In material science, pyrazole derivatives are valued for their photophysical properties . They can be used to create materials with specific light absorption and emission characteristics, which are useful in the development of optoelectronic devices . Their structural versatility allows for the synthesis of complex materials with desirable properties for industrial applications.

Industrial Applications

The industrial relevance of pyrazole derivatives stems from their synthetical utility . They serve as intermediates in the preparation of chemicals that are crucial for pharmaceutical and material science fields . Their ability to form fused systems and bicyclic cores is particularly beneficial in synthesizing structurally diverse compounds for various industrial uses.

Pharmaceuticals

In the pharmaceutical industry, compounds like 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol are explored for their therapeutic potential. They have been incorporated into the design of novel molecules that act as dual inhibitors against cancer cell lines and specific enzymes involved in cell cycle progression . This dual activity is promising for the development of drugs with enhanced efficacy and specificity.

Physical Chemistry

The study of pyrazole derivatives in physical chemistry often focuses on their reactivity and stability under various conditions. These compounds can be used to explore reaction mechanisms and kinetics, contributing to a deeper understanding of chemical processes at the molecular level .

Organic Chemistry

In organic chemistry, pyrazole derivatives are recognized for their role as synthetic intermediates . They are used to construct more complex organic molecules through various reactions, including annulation and substitution . The pyrazole ring can act as a weak base or acid, which allows for a range of post-functionalization reactions to achieve desired molecular structures.

Mechanism of Action

Target of Action

The primary target of 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .

Biochemical Pathways

By inhibiting CDK2, 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol affects the cell cycle progression pathway . This results in the disruption of normal cell cycle progression, leading to the inhibition of cell proliferation . The downstream effects include the induction of apoptosis within cells .

Pharmacokinetics

These properties help in structure requirement prediction for the observed antitumor activity .

Result of Action

The result of the action of 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol is the significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

Future Directions

The future directions in the research of pyrazolo[3,4-d]pyrimidine derivatives could involve the development of more potent and selective CDK2 inhibitors for cancer treatment . Further exploration of the compound C03, which showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM, is suggested .

properties

IUPAC Name |

3-bromo-1-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4O/c1-11-4-3(5(7)10-11)8-2-9-6(4)12/h2H,1H3,(H,8,9,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYQEWKOTROUTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=N1)Br)N=CNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

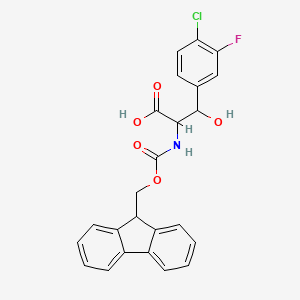

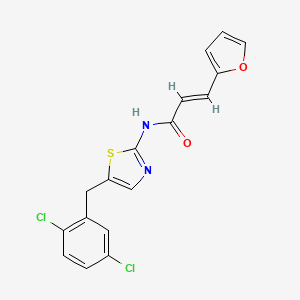

![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2949173.png)

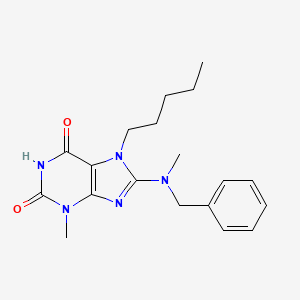

![N1-butyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2949175.png)

![N2,N4-bis(benzo[d][1,3]dioxol-5-yl)-6-morpholino-1,3,5-triazine-2,4-diamine](/img/structure/B2949181.png)

![2-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2949185.png)

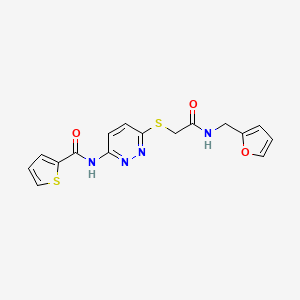

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2949186.png)

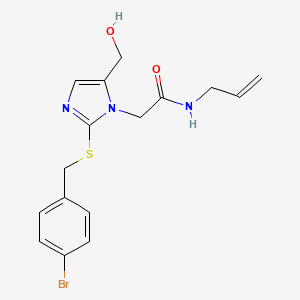

![3-allyl-2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2949192.png)